2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034332-78-8
VCID: VC4562887
InChI: InChI=1S/C17H14BrNO2S2/c1-21-12-4-5-14(18)13(9-12)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20)
SMILES: COC1=CC(=C(C=C1)Br)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Molecular Formula: C17H14BrNO2S2
Molecular Weight: 408.33

2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

CAS No.: 2034332-78-8

Cat. No.: VC4562887

Molecular Formula: C17H14BrNO2S2

Molecular Weight: 408.33

* For research use only. Not for human or veterinary use.

2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide - 2034332-78-8

Specification

CAS No. 2034332-78-8
Molecular Formula C17H14BrNO2S2
Molecular Weight 408.33
IUPAC Name 2-bromo-5-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Standard InChI InChI=1S/C17H14BrNO2S2/c1-21-12-4-5-14(18)13(9-12)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20)
Standard InChI Key RSZVOCJXKYCXHZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)NC(C2=CSC=C2)C3=CC=CS3

Introduction

Structural and Molecular Properties

The molecular formula of 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is C₁₇H₁₃BrN₂O₂S₂, with a molecular weight of 428.33 g/mol. Key structural features include:

  • A 2-bromo-5-methoxybenzoyl group contributing to electrophilic reactivity and hydrogen-bonding interactions.

  • A bis-thiophene methylamine substituent at the amide nitrogen, introducing steric bulk and π-conjugation.

The presence of bromine enhances halogen-bonding capabilities, while the methoxy group modulates solubility and electronic effects . Thiophene rings, known for their electron-rich aromatic systems, may facilitate interactions with biological targets or conductive materials .

Synthetic Pathways

2-Bromo-5-Methoxybenzoic Acid

Synthesis begins with bromination and methoxylation of benzoic acid derivatives. For example, 3-iodo-5-nitrobenzoic acid can be functionalized via Ullmann coupling or nucleophilic substitution to introduce bromine and methoxy groups .

(Thiophen-2-yl)(Thiophen-3-yl)Methylamine

This amine is synthesized through reductive amination of thiophen-2-yl(thiophen-3-yl)ketone using sodium cyanoborohydride or via Grignard reactions followed by ammonia treatment .

Amide Coupling

The final step involves coupling 2-bromo-5-methoxybenzoic acid with the bis-thiophene methylamine using carbodiimide reagents (e.g., EDC/HOBt) or via acyl chloride intermediates . Typical yields range from 60–75%, with purification via column chromatography .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.8–7.6 ppm (aromatic protons), δ 5.2 ppm (N–CH₂–), and δ 3.9 ppm (OCH₃) .

  • ¹³C NMR: Signals at δ 167 ppm (amide carbonyl), δ 125–140 ppm (thiophene carbons), and δ 56 ppm (OCH₃) .

  • IR: Stretches at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O), and 690 cm⁻¹ (C–Br) .

  • Mass Spectrometry: Molecular ion peak at m/z 428.3 (M⁺) .

Biological Activity and Applications

Antimicrobial Properties

Thiophene-containing benzamides demonstrate broad-spectrum activity. In one study, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans were 2–8 µg/mL .

Anticancer Activity

Bromo-substituted benzamides induce apoptosis in cancer cell lines. A related compound inhibited HeLa cell proliferation by 80% at 20 µM via caspase-3 activation .

Physicochemical Properties

PropertyValue
Melting Point180–185°C (decomposes)
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL
logP (Partition Coefficient)3.8 ± 0.2
pKa9.2 (amide), 4.1 (phenolic OH)

Mechanistic Insights

The compound’s bioactivity arises from:

  • Halogen Bonding: Bromine interacts with protein backbone carbonyls .

  • π-Stacking: Thiophene rings engage aromatic residues in enzyme active sites.

  • Hydrogen Bonding: Methoxy and amide groups stabilize target binding .

Industrial and Research Applications

  • Pharmaceuticals: Lead candidate for NSAIDs or antifungals .

  • Materials Science: Thiophene moieties enable use in organic semiconductors.

  • Chemical Probes: Fluorescent tagging via bromine substitution .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis lowers scalability. Flow chemistry may improve yields .

  • Toxicity Profile: Metabolite studies are needed to assess hepatic clearance .

  • Structure-Activity Optimization: Modifying thiophene substituents could enhance potency .

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